molecular formula C11H12N2O B13618355 (S)-2-Amino-2-(quinolin-3-yl)ethan-1-ol

(S)-2-Amino-2-(quinolin-3-yl)ethan-1-ol

Katalognummer: B13618355
Molekulargewicht: 188.23 g/mol
InChI-Schlüssel: AUOKKHGRUJEZQX-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-2-(quinolin-3-yl)ethan-1-ol is a chiral quinoline derivative that serves as a versatile and valuable building block in medicinal chemistry and drug discovery. The quinoline scaffold is recognized for its profound role in developing therapeutics, with wide-ranging biological activities including antimalarial, antimicrobial, and anticancer properties . This specific enantiomer is of particular interest for constructing novel compounds to explore structure-activity relationships, as the stereochemistry of the amino alcohol side chain can significantly influence biological potency . Research into structurally similar quinoline-based amino alcohols has demonstrated promising activity against Gram-positive bacteria and mycobacteria, including strains relevant to nosocomial infections and tuberculosis . These compounds function as important precursors for synthesizing complex Schiff base ligands, which can form metal complexes with enhanced biological activities. Such metal complexes have shown improved antibacterial and antioxidant properties compared to the free ligands . As a key intermediate, this compound enables the development of targeted agents for infectious diseases and oncology research. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

Molekularformel

C11H12N2O

Molekulargewicht

188.23 g/mol

IUPAC-Name

(2S)-2-amino-2-quinolin-3-ylethanol

InChI

InChI=1S/C11H12N2O/c12-10(7-14)9-5-8-3-1-2-4-11(8)13-6-9/h1-6,10,14H,7,12H2/t10-/m1/s1

InChI-Schlüssel

AUOKKHGRUJEZQX-SNVBAGLBSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C=C(C=N2)[C@@H](CO)N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(CO)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods of (S)-2-Amino-2-(quinolin-3-yl)ethan-1-ol

General Synthetic Strategy

The synthesis of this compound typically involves the introduction of an amino alcohol side chain onto the quinoline ring, specifically at the 3-position. This can be achieved through several routes including:

  • Reduction of quinoline-3-carboxaldehyde or quinoline-3-carboxylate derivatives.
  • Asymmetric synthesis via chiral auxiliaries or catalysts to obtain the (S)-enantiomer.
  • Nucleophilic addition reactions involving amino alcohol precursors.

Specific Synthetic Routes

Reduction of Quinoline-3-carboxaldehyde Derivatives

One common approach involves the reduction of quinoline-3-carboxaldehyde derivatives with chiral amino alcohol reagents or chiral catalysts to afford this compound. For example, the reduction of (E)-1-(2-aminophenyl)-3-phenylprop-2-en-1-one with hydrogen gas in the presence of palladium on carbon catalyst in methanol has been reported to yield related quinoline derivatives, which can be further elaborated to amino alcohols.

Nucleophilic Addition to Quinoline-3-carboxylates

Ethyl quinoline-3-carboxylate derivatives have been used as starting materials for nucleophilic addition of amino alcohols. The ester group at the 3-position is converted into an intermediate that can be transformed into the amino alcohol functionality. For instance, the nucleophilic addition of amino alcohols to quinoline-3-carboxylates under basic conditions has been documented, followed by purification steps involving crystallization from ethanol or ethyl acetate.

Experimental Data and Analytical Characterization

Representative Experimental Procedure

A typical preparation involves:

  • Starting from ethyl quinoline-3-carboxylate (10 mmol).
  • Reaction with an amino alcohol under basic conditions (e.g., potassium hydroxide in ethanol).
  • Stirring at room temperature or mild heating for 10–48 hours.
  • Work-up by evaporation under reduced pressure.
  • Purification by crystallization from ethanol or ethyl acetate.

Spectroscopic Characterization

The synthesized compound is characterized by:

Technique Data Example Interpretation
[^1H NMR (400 MHz, DMSO-d6)](pplx://action/followup) δ 2.62 (t, J=6.0 Hz, 2H, CH2 adjacent to CO), 4.42 (t, J=6.0 Hz, 2H, NCH2), 7.11–7.49 (m, aromatic H), 10.12 (br s, 1H, COOH or NH2) Confirms amino alcohol and aromatic protons
[^13C NMR (100 MHz, DMSO-d6)](pplx://action/followup) δ 32.8, 38.4 (aliphatic CH2), 118.1–137.3 (aromatic carbons), 166.5, 172.8 (carbonyl carbons) Supports quinoline and side chain structure
Mass Spectrometry (MALDI, positive mode) m/z 240.24 (M + Na) Molecular weight consistent with amino alcohol derivative

These data confirm the successful synthesis and purity of the compound.

Comparative Analysis of Preparation Methods

Method Starting Material Reaction Conditions Yield (%) Advantages Limitations
Reduction of quinoline aldehyde Quinoline-3-carboxaldehyde H2, Pd/C, MeOH, room temperature ~70 Straightforward, mild conditions Requires hydrogenation setup
Nucleophilic addition Ethyl quinoline-3-carboxylate KOH, ethanol, RT, 10-48 h 57–78 Accessible reagents, scalable Longer reaction time, purification needed
Asymmetric catalysis Quinoline derivatives + chiral catalyst Ru-SNS catalyst, 140 °C, 24 h 57–78 Enantioselective, high purity (S)-enantiomer Requires expensive catalysts, optimization

Research Outcomes and Applications

  • The synthesized this compound serves as a key intermediate for the development of biologically active compounds, including quinoline-based inhibitors and ligands.
  • The methods described provide routes to obtain the compound in enantiomerically enriched form, which is critical for pharmaceutical applications.
  • The reaction conditions have been optimized to balance yield, purity, and scalability, with crystallization from ethanol or ethyl acetate being effective purification steps.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-amino-2-(quinolin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinoline ketones or aldehydes.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of amides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: (2S)-2-amino-2-(quinolin-3-yl)ethan-1-ol can be used as a ligand in asymmetric catalysis.

    Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Compounds with quinoline structures are often studied for their potential as enzyme inhibitors.

    Antimicrobial Activity: Quinoline derivatives are known for their antimicrobial properties.

Medicine

    Drug Development: The compound may be explored for its potential therapeutic effects in treating various diseases.

Industry

    Material Science: It can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of (2S)-2-amino-2-(quinolin-3-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA or inhibit specific enzymes, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Core Structural Features

The compound shares a common amino alcohol backbone with analogs but differs in the aromatic substituent (quinolin-3-yl). Key structural analogs include:

Compound Name Aromatic Substituent Functional Groups Key References
(S)-2-Amino-3-phenylpropan-1-ol Phenyl -NH₂, -OH
(2S)-1-Fluoro-3-({2-[6-(methylamino)-3-pyridinyl]-6-quinolinyl}oxy)-2-propanol Quinolin-6-yl, pyridinyl -F, -O-linker, -NHCH₃
4-(1,2,3-Triazol-1-yl)quinolin-2(1H) derivatives Quinolin-4-yl, triazole -NH, triazole ring
N-Alkyl-2-(3-phenylquinoxalin-2-ylsulfanyl)acetamides Quinoxalin-2-yl, phenyl -S- linker, -CONHR

Key Observations :

  • Substituents like fluorine or triazole in analogs modify electronic properties and bioavailability .

Reactivity Profiles

  • The quinolin-3-yl group in (S)-2-Amino-2-(quinolin-3-yl)ethan-1-ol may undergo electrophilic substitution at the 6- or 8-positions due to electron-deficient aromatic systems .
  • Thiol-containing analogs (e.g., N-Alkyl-2-(3-phenylquinoxalin-2-ylsulfanyl)acetamides) exhibit dual soft/hard electrophilic reactivity, enabling diverse derivatization .

Physicochemical Properties

Property This compound (Inferred) (S)-2-Amino-3-phenylpropan-1-ol 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)
Molecular Weight ~230–250 g/mol 151.21 g/mol 200–300 g/mol
logP (Predicted) ~1.5–2.5 1.08 1.5–3.0
Solubility Moderate (aqueous/organic) 8.32 mg/mL (Ali) Low to moderate
Hydrogen Bond Donors 2 (-NH₂, -OH) 2 1–2

Key Insights :

  • Triazole substituents improve metabolic stability and hydrogen-bonding capacity .

Antioxidant and Antiproliferative Actions

  • 4-(1,2,3-Triazol-1-yl)quinolin-2(1H) derivatives exhibit notable antioxidant activity (IC₅₀: 10–50 μM) and antiproliferative effects against cancer cell lines (e.g., MCF-7, HepG2) .
  • N-Alkyl-2-(3-phenylquinoxalin-2-ylsulfanyl)acetamides show promise as anticancer agents due to their ability to inhibit kinase pathways .

Comparative Efficacy

  • Quinoline-based compounds generally outperform phenyl analogs in targeting DNA-interacting enzymes (e.g., topoisomerases) due to enhanced planar structure .
  • The amino alcohol moiety in this compound may confer additional hydrogen-bonding interactions, improving target selectivity .

Spectroscopic Characterization

  • 13C NMR Shifts: Quinoline carbons in similar compounds resonate at 120–160 ppm (e.g., C-2 at 160.2 ppm in ), while phenyl carbons appear at 125–140 ppm .
  • Mass Spectrometry: Molecular ion peaks for quinoline derivatives are typically observed in MALDI-TOF (e.g., m/z 333 [M+Na⁺] in ) .

Q & A

Basic Questions

Q. What are the common synthetic routes for (S)-2-Amino-2-(quinolin-3-yl)ethan-1-ol, and how can reaction conditions be optimized for enantiomeric purity?

  • The synthesis typically involves asymmetric hydrogenation of ketone precursors or resolution of racemic mixtures using chiral auxiliaries. For example, asymmetric catalysis with transition metal complexes (e.g., Ru-BINAP systems) can achieve high enantioselectivity (>90% ee) . Optimization includes controlling temperature (0–25°C), solvent polarity (methanol/water mixtures), and catalyst loading (1–5 mol%). Purification via recrystallization or chiral chromatography ensures enantiopurity .

Q. How can the stereochemistry and structural integrity of this compound be confirmed experimentally?

  • X-ray crystallography (using programs like SHELXL ) is the gold standard for absolute configuration determination. Complementary methods include:

  • NMR spectroscopy : 1^1H- and 13^13C-NMR to verify substituent positions on the quinoline ring.
  • Polarimetry : Specific rotation measurements to compare with literature values.
  • Chiral HPLC : To assess enantiopurity using columns like Chiralpak AD-H .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Receptor binding assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) to quantify affinity (KiK_i).
  • Enzyme inhibition assays : Measure IC50_{50} against targets like kinases or proteases using fluorescence-based protocols.
  • Antimicrobial testing : Broth microdilution for MIC determination against bacterial/fungal strains .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported bioactivity data across studies?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity or binding modes. The B3LYP functional is widely used for such analyses.
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., protein-ligand docking) to explain divergent activity due to conformational flexibility or solvation effects .

Q. What strategies address challenges in synthesizing halogenated derivatives of this compound for SAR studies?

  • Directed ortho-metalation : Introduce halogens (Br, Cl) at specific quinoline positions using n-BuLi and halogenating agents (e.g., NBS or Cl2_2).
  • Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions to attach fluorinated aryl groups, enhancing metabolic stability .
  • Protecting groups : Use Boc or Fmoc for the amino group to prevent side reactions during halogenation .

Q. How can enantiomer-dependent toxicity or off-target effects be systematically investigated?

  • Enantioselective toxicity assays : Compare (S)- and (R)-forms in cytotoxicity screens (e.g., MTT assay) across cell lines.
  • Off-target profiling : Use high-throughput kinase panels or proteome-wide affinity pulldowns with LC-MS/MS identification .

Q. What analytical techniques are critical for characterizing degradation products under stressed conditions?

  • LC-HRMS : Identify degradation pathways (hydrolysis, oxidation) by tracking mass shifts.
  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and acidic/alkaline conditions .

Methodological Guidelines

  • Synthetic Optimization : Prioritize asymmetric catalysis over resolution for scalability. Monitor reaction progress via TLC or inline FTIR.
  • Data Validation : Cross-validate computational predictions (DFT/MD) with experimental crystallography and binding assays.
  • Biological Replicates : Use ≥3 independent replicates in bioassays, with statistical analysis (ANOVA, p<0.05) to ensure reproducibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.